

Perfluorobutylsulfonyl Fluoride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

Abstract

PerfluorobutyIsulfonyl fluoride (NfF), also known as nonafluorobutanesulfonyl fluoride, is a pivotal reagent in modern organic and medicinal chemistry. Since its development, rooted in the pioneering work on electrochemical fluorination, NfF has become an indispensable tool for the introduction of the nonafluorobutanesulfonate (nonaflate) group, a highly effective leaving group in a variety of chemical transformations. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and physicochemical properties of PerfluorobutyIsulfonyl fluoride. It further details its critical applications, with a particular focus on its role in facilitating the synthesis of complex molecules in the realm of drug discovery and development. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, tabulated quantitative data, and graphical representations of key concepts to aid researchers in leveraging the full potential of this versatile fluorinated compound.

Discovery and History

The journey to the widespread use of **PerfluorobutyIsulfonyl fluoride** is intrinsically linked to the broader history of organofluorine chemistry and the development of industrial-scale fluorination techniques. The foundation for the synthesis of NfF was laid by the pioneering work of Professor Joseph H. Simons at Pennsylvania State College in the 1930s.[1] Simons developed a novel method for producing fluorocarbons known as electrochemical fluorination







(ECF), a process that would later bear his name.[1] This groundbreaking technique involved the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride, offering a safer and more efficient alternative to the hazardous use of elemental fluorine.[1]

The immense potential of the Simons ECF process was recognized by the Minnesota Mining and Manufacturing Company, now known as 3M. In 1945, 3M acquired the rights to the Simons process and began to commercialize the production of a wide range of perfluorinated compounds.[2] While the exact date of the first synthesis of **PerfluorobutyIsulfonyl fluoride** is not precisely documented in readily available literature, its production is a direct application of the Simons ECF technology to sulfolane (tetrahydrothiophene-1,1-dioxide).[3][4] The industrial-scale production of perfluoroalkanesulfonyl fluorides by 3M, which began in the post-World War II era, marked a significant milestone, making these valuable reagents, including NfF, accessible for broader research and industrial applications.[2] These compounds were initially explored for their utility in creating fluorocarbon surfactants, pesticides, and dyes.[5]

Physicochemical and Spectral Data

PerfluorobutyIsulfonyl fluoride is a colorless, volatile liquid at room temperature.[3] Its high fluorine content imparts unique physical and chemical properties, making it a valuable reagent in organic synthesis. A summary of its key quantitative data is presented in the table below.



Property	Value
Molecular Formula	C ₄ F ₉ SO ₂ F
Molar Mass	302.09 g/mol [3]
Appearance	Colorless liquid[3]
Boiling Point	65-66 °C[3]
Density	1.682 g/mL at 25 °C[3]
Solubility	Immiscible with water; soluble in common organic solvents[3]
19F NMR	The spectrum displays four distinct signals corresponding to the four unique fluorine environments in the perfluorobutyl chain.[6]
13C NMR	Carbons bonded to fluorine exhibit complex splitting patterns due to C-F coupling.[7]
Infrared (IR) Spectrum	Strong absorptions are observed in the 1400- 1000 cm ⁻¹ region, characteristic of C-F and S-O stretching vibrations.
Mass Spectrum	The fragmentation pattern is characterized by the loss of fluorine atoms and fragments of the perfluorobutyl chain.

Experimental Protocols Laboratory-Scale Synthesis via Electrochemical Fluorination of Sulfolane

This protocol is a synthesized procedure based on descriptions of the Simons electrochemical fluorination process.[1][8] Caution: This process involves hazardous materials, including anhydrous hydrogen fluoride, and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Equipment:

Foundational & Exploratory





- Electrochemical fluorination cell (Simons-type cell) with nickel electrodes (anode and cathode)
- · Power supply capable of delivering constant current
- Cooling system to maintain the cell temperature
- Gas outlet connected to a trap for hydrogen gas
- Sulfolane (tetrahydrothiophene-1,1-dioxide)
- Anhydrous hydrogen fluoride (HF)
- Separatory funnel
- Distillation apparatus

Procedure:

- Cell Preparation: Assemble the electrochemical fluorination cell, ensuring the nickel electrodes are clean and properly spaced.
- Electrolyte Preparation: Cool the cell to approximately 0 °C using the cooling system.

 Carefully condense anhydrous hydrogen fluoride into the cell to act as both the solvent and the fluorine source.
- Addition of Starting Material: Dissolve sulfolane in a portion of the anhydrous HF to create a stock solution. Slowly add the sulfolane solution to the electrochemical cell. The concentration of sulfolane is typically kept low.
- Electrolysis: Apply a constant current between the nickel electrodes. The voltage will typically be in the range of 5-6 V. Hydrogen gas will be evolved at the cathode and should be safely vented. The electrolysis is continued until the desired conversion of sulfolane is achieved. This can be monitored by analyzing aliquots of the reaction mixture.
- Work-up: After the electrolysis is complete, carefully drain the dense, fluorinated product phase from the bottom of the cell.



- Purification: The crude product is washed with a dilute aqueous solution of sodium bicarbonate to neutralize any remaining HF, followed by washing with water. The organic layer is then separated and dried over a suitable drying agent (e.g., anhydrous MgSO₄).
- Distillation: The dried crude product is purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at 65-66 °C, which corresponds to Perfluorobutylsulfonyl fluoride.

Purification of Commercial Perfluorobutylsulfonyl Fluoride

Commercial NfF is often contaminated with perfluorosulfolane. The following procedure can be used for its purification.[3]

Materials and Equipment:

- Crude PerfluorobutyIsulfonyl fluoride
- Potassium phosphate, dibasic (K₂HPO₄)
- Potassium phosphate, tribasic (K₃PO₄)
- Deionized water
- Separatory funnel
- Distillation apparatus
- Phosphorus pentoxide (P₂O₅)

Procedure:

- Aqueous Wash: Prepare a concentrated aqueous solution of K₂HPO₄ and K₃PO₄ in a 1:1 molar ratio.
- Extraction: Vigorously stir the commercial NfF with the phosphate buffer solution for an extended period (e.g., 96 hours).



- Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. The lower, denser layer is the purified NfF.
- Drying and Distillation: Separate the organic layer and distill it from phosphorus pentoxide (P₂O₅) to remove any residual water. This yields highly pure (>99%) **PerfluorobutyIsulfonyl fluoride**.

Applications in Drug Discovery and Development

The primary utility of **PerfluorobutyIsulfonyl fluoride** in drug discovery stems from its role as a precursor to nonaflates. The nonaflate group is an excellent leaving group, often compared to the triflate group, and facilitates a wide range of cross-coupling reactions that are fundamental to the construction of complex drug molecules.

The introduction of fluorine and fluorinated groups into drug candidates is a widely employed strategy in medicinal chemistry to enhance various properties such as metabolic stability, binding affinity, and bioavailability.[9]

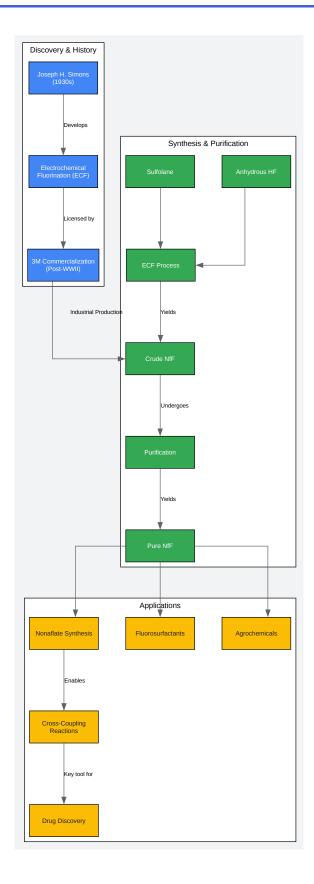
Role in Kinase Inhibitor Synthesis

Many kinase inhibitors, a critical class of anticancer drugs, feature complex aromatic and heteroaromatic scaffolds. The synthesis of these molecules often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig amination reactions. Aryl and heteroaryl nonaflates, readily prepared from the corresponding phenols or heteroaryl alcohols using NfF, are excellent substrates for these reactions. While a direct synthesis of the kinase inhibitor Lapatinib using a nonaflate intermediate is not the most common route, the principles of using such activated intermediates are central to the synthesis of many similar molecules.[10][11]

Synthesis of the HIV Protease Inhibitor Tipranavir

While the publicly available synthetic routes for the HIV protease inhibitor Tipranavir do not explicitly detail the use of **PerfluorobutyIsulfonyl fluoride**, the structure of Tipranavir contains a sulfonamide linkage to a trifluoromethyl-substituted pyridine ring.[12][13] The synthesis of such sulfonamides often proceeds through the reaction of an amine with a sulfonyl chloride or sulfonyl fluoride. The stability and reactivity of perfluoroalkanesulfonyl fluorides make them attractive reagents for the construction of such functionalities in complex molecules.





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Workflow from Discovery to Application of PerfluorobutyIsulfonyl Fluoride.



Conclusion

PerfluorobutyIsuIfonyI fluoride, a product of mid-20th century advances in fluorine chemistry, has evolved from an industrial chemical to a cornerstone reagent in modern synthetic chemistry. Its utility, primarily through the formation of highly reactive nonaflate intermediates, has significantly impacted the field of drug discovery, enabling the efficient construction of complex molecular architectures. This guide has provided a comprehensive overview of its history, synthesis, properties, and applications, with the aim of equipping researchers and drug development professionals with the knowledge to effectively utilize this powerful synthetic tool. As the demand for sophisticated and highly functionalized small molecules continues to grow, the importance of **PerfluorobutyIsuIfonyI fluoride** in the synthetic chemist's arsenal is set to endure.

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- To cite this document: BenchChem. [PerfluorobutyIsulfonyl Fluoride: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146102#discovery-and-history-of-perfluorobutyIsulfonyl-fluoride]

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